Fmoc-N-amido-PEG9-acid
Overview
Description
Fmoc-N-amido-PEG9-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Molecular Structure Analysis
The molecular formula of Fmoc-N-amido-PEG9-acid is C36H53NO13 . It has a molecular weight of 707.8 g/mol . The functional groups include an Fmoc-protected amine and a carboxylic acid .
Chemical Reactions Analysis
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Physical And Chemical Properties Analysis
Fmoc-N-amido-PEG9-acid is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer . It has a molecular weight of 707.8 g/mol and a molecular formula of C36H53NO13 . It is stored at -20°C .
Scientific Research Applications
Peptide Synthesis and Modification :
- Fmoc-N-amido-PEG9-acid is used in solid-phase synthesis of peptide N-alkylamides. For instance, Songster, Vagner, and Bárány (2004) utilized this compound in the synthesis of LHRH analogues, demonstrating its effectiveness in peptide chain assemblies and product purification (Songster, Vagner, & Bárány, 2004).
- It also plays a role in the synthesis of peptide amides, as described by Stüber, Knolle, and Breipohl (2009). They explored new anchor groups for Fmoc-solid-phase peptide synthesis, emphasizing the importance of the synthesis method and choice of resin (Stüber, Knolle, & Breipohl, 2009).
Fabrication of Functional Materials :
- Tao, Levin, Adler-Abramovich, and Gazit (2016) highlighted the self-assembly features of Fmoc-modified amino acids, including Fmoc-N-amido-PEG9-acid. These compounds have potential applications in cell cultivation, drug delivery, and therapeutic properties due to their hydrophobicity and aromaticity (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Drug Delivery Systems :
- Fmoc-N-amido-PEG9-acid is used in developing nanocarriers for drug delivery. For example, Zhang, Huang, Kwon, and Li (2015) conducted a study on PEGylated Fmoc-amino acid conjugates, showing their effectiveness in delivering drugs like paclitaxel, improving antitumor activity (Zhang, Huang, Kwon, & Li, 2015).
Development of Hydrogels :
- The Fmoc group, when attached to amino acids, aids in forming hydrogels, as discussed by Ryan, Doran, Anderson, and Nilsson (2011). They studied the impact of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, demonstrating its importance in developing low molecular weight hydrogelators (Ryan, Doran, Anderson, & Nilsson, 2011).
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEESTRVILHNOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-amido-PEG9-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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